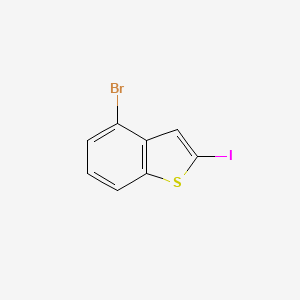![molecular formula C12H10ClNOS2 B2933833 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone CAS No. 2176270-87-2](/img/structure/B2933833.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone is an intricate chemical compound consisting of a chloro-dihydrothieno-pyridinyl and a thiophenyl group
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone can be achieved through a multi-step process involving the chlorination of precursor thiophene and pyridine derivatives. The reaction usually involves chlorinating agents like thionyl chloride under controlled temperature conditions.
Industrial production methods: : For industrial-scale production, the compound synthesis can be optimized using continuous flow reactors to ensure higher yield and purity. Scaling up involves ensuring reaction stability and managing the exothermic nature of chlorination reactions.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : It can undergo oxidation where the thiophen-2-yl group is oxidized, forming sulfoxides or sulfones.
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, affecting the carbonyl group.
Substitution: : The chloro group can be substituted through nucleophilic substitution reactions.
Common reagents and conditions
Oxidation: : Reagents like hydrogen peroxide and acetic acid are commonly used.
Reduction: : Lithium aluminum hydride in dry ether is a typical reducing agent.
Substitution: : Substitution reactions often use nucleophiles like amines or alkoxides under mild to moderate conditions.
Major products formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Amino or ether derivatives.
Scientific Research Applications
Chemistry: : Its structure allows for the exploration of novel reaction mechanisms and pathways in organic synthesis.
Biology: : It may serve as a molecular probe in biological systems to study receptor-ligand interactions.
Medicine: : There is potential for development as a pharmaceutical intermediate, possibly in the creation of anti-inflammatory or antineoplastic agents.
Industry: : It can be employed in the development of specialty polymers and materials with specific electronic or optical properties.
Mechanism of Action
The compound's effects are mediated through interactions with specific molecular targets. For instance, in medicinal applications, it might bind to enzyme active sites or receptor binding domains, inhibiting or modulating their activity. This binding is often driven by hydrogen bonds, hydrophobic interactions, and sometimes covalent bonding, depending on the target.
Comparison with Similar Compounds
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the thiophen-2-yl group, potentially reducing its binding specificity in biological systems.
Thiophen-2-yl methanone: : Simplified structure that may be less reactive in specific synthetic routes but is easier to produce.
2-chloro-thiophene derivatives: : Generally show different reactivity patterns due to the absence of the pyridin-5-yl group, affecting their chemical and biological properties.
This compound's uniqueness lies in its combined structural motifs, offering diverse reactivity and potential for various applications across different scientific domains.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c13-11-6-8-7-14(4-3-9(8)17-11)12(15)10-2-1-5-16-10/h1-2,5-6H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLOCGIFOPXHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2933752.png)
![3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2933753.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2933754.png)




![N'-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2933762.png)

![Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2933766.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933771.png)
![N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide](/img/structure/B2933772.png)
